molecular formula C11H18N2O2 B12870376 Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B12870376
M. Wt: 210.27 g/mol
InChI Key: YVIZFWLCYPIWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate hydrazines with β-ketoesters. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide and isopropyl bromide under basic conditions . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

This compound is unique due to its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of ethyl and isopropyl groups enhances its lipophilicity and solubility, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, including those similar to this compound, showed activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae.

CompoundMIC (μg/ml)Activity
This compound<62.5Effective against planktonic cells
N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole0.49 - 31.25Effective against clinical isolates

The minimal inhibitory concentration (MIC) for this compound was found to be less than 62.5 μg/ml against planktonic cells of the tested strains, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain pyrazole derivatives could induce apoptosis in MCF-7 breast cancer cells.

CompoundIC50 (μM)Mechanism
This compoundTBDInduces apoptosis
Related pyrazole derivative168.78Cell cycle arrest at G1 phase

The mechanism of action often involves interaction with key cellular pathways, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of specific substituents can enhance their ability to inhibit inflammatory mediators. This compound may exhibit such properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Haemophilus species, confirming the significant activity of compounds with similar structural features .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that related compounds did not exhibit toxicity up to concentrations that showed effective antimicrobial activity, indicating a favorable safety profile .
  • Molecular Docking Studies : Computational studies suggested potential binding interactions between pyrazole derivatives and key proteins involved in cancer progression, supporting their role as lead compounds for drug development .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

YVIZFWLCYPIWID-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.